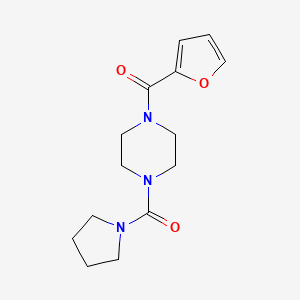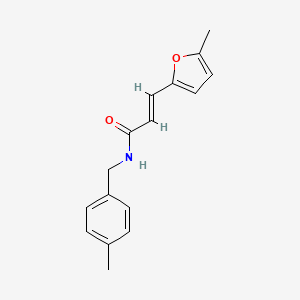![molecular formula C17H17Cl2N3O2 B5832234 1-[(2,5-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5832234.png)
1-[(2,5-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as DPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPE is a piperazine derivative that possesses both anti-inflammatory and analgesic properties.
作用機序
1-[(2,5-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
1-[(2,5-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell types, including macrophages and synovial fibroblasts. It also reduces the production of nitric oxide and prostaglandin E2, which are key mediators of inflammation.
実験室実験の利点と制限
1-[(2,5-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has several advantages for use in laboratory experiments, including its stability, ease of synthesis, and low toxicity. However, its solubility in water is limited, which can make it challenging to use in certain experimental setups.
将来の方向性
Include the development of 1-[(2,5-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine-based therapeutics and its use as a tool to study the role of inflammation in disease states.
合成法
1-[(2,5-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine can be synthesized through a multi-step process involving the reaction of 2,5-dichlorophenol with acetic anhydride to form 2,5-dichlorophenyl acetate. The resulting compound is then reacted with piperazine and 2-pyridinecarboxaldehyde to produce 1-[(2,5-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine.
科学的研究の応用
1-[(2,5-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in various fields, including pharmacology, medicine, and biotechnology. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions and pain management.
特性
IUPAC Name |
2-(2,5-dichlorophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-13-4-5-14(19)15(11-13)24-12-17(23)22-9-7-21(8-10-22)16-3-1-2-6-20-16/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSMFGVSPOHPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5832156.png)
![6-ethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5832158.png)
![N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5832166.png)
![N-ethyl-N'-(3-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832183.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5832190.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5832195.png)



![N-[2-(acetylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5832210.png)
![N-(3-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B5832218.png)

![2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-allylthiosemicarbazone](/img/structure/B5832238.png)
![3-methyl-4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B5832261.png)